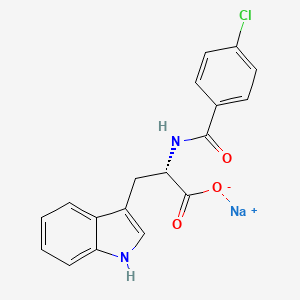

Sodium N-(4-chlorobenzoyl)-L-tryptophanate

Description

Contextualization within the Field of Tryptophan-Based Chemical Entities

L-tryptophan is one of the nine essential amino acids for humans and serves as a crucial precursor for the biosynthesis of vital molecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Its unique indole (B1671886) side chain makes it a versatile starting point for the synthesis of a wide array of derivatives with diverse biological activities. mdpi.com Tryptophan derivatives are a broad class of molecules that have been extensively explored in medicinal chemistry and chemical biology. These derivatives can be modified at various positions, including the indole ring, the alpha-carbon, and the amino and carboxyl groups. Such modifications can lead to compounds with a range of therapeutic potentials, including antiviral, fungicidal, and larvicidal activities. nih.gov

Sodium N-(4-chlorobenzoyl)-L-tryptophanate fits within this field as an N-acylated derivative. This modification at the amino group alters the molecule's polarity, steric bulk, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. The sodium salt form of the compound generally enhances its solubility in aqueous media, a desirable property for many biological assays and applications. ontosight.ai The study of such derivatives is driven by the aim to develop novel bioactive compounds that can modulate biological processes by mimicking or inhibiting the interactions of endogenous tryptophan or its metabolites.

Historical Evolution of N-Acylated Amino Acid Analogues as Bioactive Scaffolds

The study of N-acylated amino acids has a long history, with early examples including the identification of N-isovaleroylglycine in patients with isovaleric acidemia. nih.gov Initially, research focused on short-chain N-acylated amino acids as biomarkers for metabolic diseases. nih.gov However, interest in this class of compounds, particularly those with long-chain acyl groups (lipo-amino acids), grew significantly with the discovery of anandamide, an N-acylethanolamine that acts as an endogenous ligand for cannabinoid receptors. mdpi.comnih.gov This discovery spurred a broader investigation into fatty acid amides and their roles as signaling molecules. nih.gov

N-acylated amino acids are now recognized as a diverse family of endogenous signaling molecules that can modulate a variety of physiological processes, including inflammation, pain, and energy homeostasis. wikipedia.org They are known to interact with a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov The synthesis and study of novel N-acylated amino acid analogues, such as this compound, are a continuation of this historical trend, aiming to create new molecular tools and potential therapeutic agents by combining the structural features of amino acids with various acyl groups.

Significance of the 4-Chlorobenzoyl Moiety in Ligand Design

The 4-chlorobenzoyl group is a common structural motif in medicinal chemistry, and its inclusion in a molecule can have profound effects on its biological activity. The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. Its position at the para-position of the benzoyl ring is a key feature.

The significance of this moiety in ligand design can be attributed to several factors:

Modulation of Lipophilicity: The chloro- and benzoyl- components can increase the lipophilicity of the parent molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.

Enhancement of Binding Affinity: The 4-chlorobenzoyl group can participate in various non-covalent interactions with a receptor's binding site, including van der Waals forces and halogen bonding. These interactions can contribute to a higher binding affinity and selectivity for the target.

Metabolic Stability: The presence of a halogen atom can sometimes increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

Structural Rigidity: The benzoyl group provides a rigid scaffold that can help to orient the rest of the molecule in a specific conformation for optimal binding to a biological target.

The introduction of a 4-chlorobenzoyl group into the tryptophan scaffold, therefore, represents a rational design strategy to create a molecule with potentially enhanced or novel biological activities compared to the parent amino acid.

Overview of Research Directions and Academic Significance

The academic significance of this compound lies in its potential as a research tool and a lead compound for drug discovery. Research directions for this and related compounds can be broadly categorized as follows:

Synthesis of Novel Peptides and Peptidomimetics: As an amino acid derivative, it can be used as a building block in peptide synthesis to create novel peptides with modified properties. ontosight.ai These modified peptides could exhibit altered conformations, increased stability, or different binding affinities for their targets.

Investigation of Biological Activity: Based on the known activities of other N-acylated amino acids and tryptophan derivatives, this compound and its derivatives are being investigated for a range of potential biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ainih.gov

Probing Drug-Receptor Interactions: The compound can be used as a molecular probe to study the binding pockets of receptors and enzymes that interact with tryptophan or other N-acylated amino acids. By comparing its activity to that of similar compounds with different acyl groups, researchers can gain insights into the structure-activity relationships that govern these interactions.

Development of New Therapeutic Agents: Should this compound or its derivatives show significant activity in a particular biological assay, it could serve as a starting point for the development of new drugs. The combination of the tryptophan scaffold and the 4-chlorobenzoyl moiety provides a unique chemical space to explore for therapeutic potential.

The study of this compound contributes to the broader understanding of how acylation and specific functional groups can be used to modulate the biological activity of amino acids, a fundamental area of research in chemical biology and medicinal chemistry.

Data Tables

Table 1: General Characteristics of Tryptophan Derivatives

| Feature | Description | Examples of Research Applications |

| Core Structure | Possess the fundamental L-tryptophan scaffold. | Starting material for synthesis of complex natural products and analogues. rsc.org |

| Modifications | Can be chemically modified at the indole ring, alpha-carbon, amino group, or carboxyl group. | Creation of novel antiviral, fungicidal, and larvicidal agents. nih.gov |

| Biological Roles | Can act as precursors to neurotransmitters and hormones, or exhibit their own distinct biological activities. | Development of new therapeutics for a variety of diseases. mdpi.com |

| Synthetic Accessibility | Readily synthesized from L-tryptophan or other commercially available starting materials. | Facile generation of libraries of compounds for high-throughput screening. mdpi.comchim.it |

Table 2: Properties of the 4-Chlorobenzoyl Moiety in Ligand Design

| Property | Description | Significance in Drug-Receptor Interactions |

| Electronic Effect | The chlorine atom is electron-withdrawing. | Can modulate the pKa of nearby functional groups and the overall electronic character of the ligand. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | Can enhance membrane permeability and hydrophobic interactions with the binding site. libretexts.org |

| Steric Bulk | Adds significant steric bulk to the ligand. | Can provide shape complementarity with the binding pocket and influence selectivity. libretexts.org |

| Potential Interactions | Can participate in van der Waals forces and halogen bonding. | Contributes to the overall binding affinity of the ligand for its target receptor. unina.it |

Structure

3D Structure of Parent

Properties

CAS No. |

56116-64-4 |

|---|---|

Molecular Formula |

C18H14ClN2NaO3 |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

sodium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C18H15ClN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |

InChI Key |

OFGMOCGAPXFVHA-NTISSMGPSA-M |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium N 4 Chlorobenzoyl L Tryptophanate and Its Analogues

Classical Solution-Phase Synthetic Routes to N-(4-chlorobenzoyl)-L-tryptophan

Solution-phase synthesis remains a fundamental and versatile approach for producing N-acylated amino acids on various scales. The core of this method involves the direct acylation of the amino group of L-tryptophan.

The most common method for the N-acylation of L-tryptophan is the Schotten-Baumann reaction. This procedure involves treating the amino acid with an acyl chloride, in this case, 4-chlorobenzoyl chloride, under basic conditions. The optimization of this reaction is critical to maximize yield and purity while minimizing side reactions.

Key parameters for optimization include the choice of base, solvent, and temperature. An aqueous solution of sodium hydroxide (B78521) or sodium carbonate is typically used to deprotonate the amino group, rendering it nucleophilic, and to neutralize the hydrochloric acid byproduct formed during the reaction. The use of a biphasic system (e.g., an organic solvent and water) can be employed to facilitate the reaction.

Research Findings on Acylation:

Reagents: L-tryptophan is reacted with 4-chlorobenzoyl chloride.

Base: An aqueous base (e.g., NaOH, NaHCO₃) is essential to activate the amino group and neutralize HCl.

Solvent System: Reactions are often performed in a mixture of water and a suitable organic solvent.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent the hydrolysis of the acyl chloride and potential racemization.

| Parameter | Condition | Rationale/Effect on Outcome |

|---|---|---|

| Acylating Agent | 4-chlorobenzoyl chloride | Provides the N-(4-chlorobenzoyl) moiety. Its reactivity requires controlled conditions. |

| Base | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Maintains a basic pH to ensure the amino group is deprotonated and nucleophilic. Neutralizes HCl byproduct. |

| Solvent | Water/Organic co-solvent (e.g., THF, Dioxane) | Dissolves both the amino acid salt and the acyl chloride, facilitating the reaction at the interface. |

| Temperature | 0–5 °C | Minimizes hydrolysis of the acyl chloride and reduces the risk of racemization at the α-carbon. |

Maintaining the stereochemical integrity of the L-tryptophan starting material is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. nih.gov The α-proton of an amino acid can be susceptible to abstraction under basic conditions, especially if an azlactone intermediate is formed, which can lead to racemization.

To ensure stereoselectivity:

Mild Conditions: The reaction should be performed under the mildest possible conditions (low temperature, controlled pH) to prevent racemization.

Controlled Reagent Addition: Slow, simultaneous addition of the acyl chloride and base helps to maintain a stable pH and avoid localized excesses of base that could promote epimerization.

The enantiomeric excess (ee) or optical purity of the final product, N-(4-chlorobenzoyl)-L-tryptophan, must be verified. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the state-of-the-art method for this analysis. This technique can effectively separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric purity. nih.gov For instance, Cinchona alkaloid-based zwitterionic CSPs have demonstrated excellent efficiency in separating enantiomers of tryptophan derivatives with high resolution. nih.gov

Following the acylation reaction, a carefully planned workup and purification procedure is necessary to isolate the target compound.

Acidification: The reaction mixture is typically acidified (e.g., with HCl or H₂SO₄) to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-(4-chlorobenzoyl)-L-tryptophan free acid, which is generally insoluble in acidic aqueous media, to precipitate out.

Filtration: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, to achieve high purity.

Formation of the Sodium Salt: To obtain the final target compound, the purified N-(4-chlorobenzoyl)-L-tryptophan is dissolved in a suitable solvent (e.g., ethanol) and treated with one molar equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide. Evaporation of the solvent yields Sodium N-(4-chlorobenzoyl)-L-tryptophanate as a solid. Alternatively, lyophilization from an aqueous solution of the sodium salt can be used.

Solid-Phase Synthesis of N-Capped L-Tryptophan Scaffolds

Solid-phase peptide synthesis (SPPS) offers a powerful and automatable alternative for generating N-acylated amino acids and peptides. beilstein-journals.org The growing molecule is covalently attached to an insoluble polymer resin, which simplifies purification at each step to a simple filtration and washing process. nih.gov

The choice of resin is critical for a successful solid-phase synthesis. The linker, which connects the peptide to the resin, determines the conditions required for final cleavage. For the synthesis of a C-terminal free acid like N-(4-chlorobenzoyl)-L-tryptophan, acid-labile resins are preferred.

Wang Resin: A polystyrene-based resin with a p-alkoxybenzyl alcohol linker. It is widely used and allows for cleavage of the final product under moderately strong acidic conditions (e.g., high concentration of trifluoroacetic acid). acs.org

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the first amino acid to be loaded without pre-activation and the final product to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane). This mild cleavage helps to minimize side reactions, particularly those involving the acid-sensitive indole (B1671886) side chain of tryptophan.

Loading involves attaching the first amino acid, Fmoc-L-Trp(Boc)-OH, to the resin. The tryptophan indole side chain is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent alkylation during the final acid-mediated cleavage. peptide.com For Wang resin, coupling is achieved using standard coupling agents like DIC/DMAP. For 2-CTC resin, the Fmoc-amino acid is attached by reacting it with the resin in the presence of a hindered base like diisopropylethylamine (DIPEA).

| Resin Type | Linker Type | Loading Conditions | Cleavage Conditions | Key Advantage |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | Fmoc-L-Trp(Boc)-OH, DIC, DMAP | TFA/H₂O/TIPS (e.g., 95:2.5:2.5) | Commonly used, good stability. acs.org |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl chloride | Fmoc-L-Trp(Boc)-OH, DIPEA | Dilute TFA in DCM (e.g., 1%) | Very mild cleavage preserves acid-sensitive groups. |

The solid-phase synthesis follows a cyclical process:

Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound tryptophan is removed by treatment with a solution of piperidine (B6355638) in a solvent like DMF or NMP. springernature.com

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct.

N-Capping (Acylation): The newly freed N-terminal amine is acylated using a solution of 4-chlorobenzoyl chloride and a non-nucleophilic base such as DIPEA in a suitable solvent (e.g., DCM or DMF). The reaction is driven to completion by using an excess of the soluble reagents.

Washing: The resin is again washed to remove excess reagents and byproducts.

Cleavage and Deprotection: The final step involves treating the resin with a strong acidic "cocktail" to simultaneously cleave the N-(4-chlorobenzoyl)-L-tryptophan from the resin and remove the Boc protecting group from the indole side chain. A typical cleavage cocktail for Wang resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS). researchgate.net TIPS acts as a scavenger to trap the reactive carbocations generated during the deprotection of the Boc group, thereby preventing the alkylation and oxidation of the electron-rich tryptophan indole ring. rsc.orgnih.gov

The crude product is then precipitated from the cleavage mixture with cold diethyl ether, filtered, and purified, typically by reverse-phase HPLC, before conversion to the sodium salt if desired.

Synthesis of Novel Derivatives Incorporating the 4-Chlorobenzoyl-L-tryptophanate Framework

The core structure of 4-chlorobenzoyl-L-tryptophanate offers multiple sites for chemical modification, enabling the creation of a diverse library of analogues. These modifications can be broadly categorized into changes on the indole ring, derivatization of the carboxylate group, and the use of different chiral building blocks. Such alterations are instrumental in exploring the structure-activity relationships of this class of compounds.

The indole nucleus of the tryptophan moiety is a prime target for modification to generate novel analogues. Various strategies have been developed to introduce substituents at different positions of the indole ring, thereby modulating the electronic and steric properties of the molecule.

One prominent approach involves the direct functionalization of the indole ring through transition metal-catalyzed cross-coupling reactions. For instance, a modular and versatile synthesis of C4-substituted tryptophan derivatives has been described, starting from the readily available N-acetyl-4-boronate tryptophan methyl ester. uniurb.itrsc.orgnih.gov This method allows for the introduction of a wide range of functional groups at the C4-position, including aryl, alkyl, cyano, and trifluoromethyl groups, through reactions like the Suzuki-Miyaura cross-coupling. uniurb.itrsc.org

Another key strategy is the N-arylation of the indole ring. Copper-promoted N-arylation has been successfully applied to tryptophan-containing peptides, demonstrating a regioselective method for introducing aryl groups onto the indole nitrogen. This reaction is typically catalyzed by copper(II) acetate in the presence of a base like pyridine.

Furthermore, enzymatic approaches offer a green and highly selective alternative for indole ring modification. Tryptophan synthase (TrpS) and its engineered variants have been utilized for the synthesis of various tryptophan analogues. For example, engineered TrpB from Thermotoga maritima has been shown to improve the synthesis of 4-cyanotryptophan. acs.org While enzymatic methods are highly specific, the substrate scope can be limited by the size and nature of the substituent on the indole ring, with 5- and 6-substituted indoles generally being better substrates than 4- or 7-substituted ones. chim.it

Table 1: Examples of Indole Ring Modifications on Tryptophan Derivatives

| Starting Material | Reagents and Conditions | Modification | Product | Reference |

|---|---|---|---|---|

| N-acetyl-4-boronate tryptophan methyl ester | Aryl halide, Pd catalyst, base | C4-Arylation | N-acetyl-4-aryl-tryptophan methyl ester | uniurb.itrsc.org |

| N-acetyl-4-boronate tryptophan methyl ester | Prenyl bromide, [Pd2(dba)3], K2CO3 | C4-Prenylation | N-acetyl-4-prenyl-tryptophan methyl ester | rsc.org |

| Tryptophan-containing peptide | Triarylbismuth reagent, Cu(OAc)2, pyridine | N-Arylation | N-Aryl-tryptophan-containing peptide | |

| Indole | L-Serine, Engineered TrpB | C-C bond formation | Substituted Tryptophan | acs.orgchim.it |

The carboxylate group of N-(4-chlorobenzoyl)-L-tryptophanate is another key site for derivatization, commonly through esterification and amidation reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability.

Esterification of the carboxylic acid is a common strategy to produce prodrugs or to facilitate purification and further reactions. The synthesis of N-benzoyl amino esters, including tryptophan derivatives, has been well-documented. scielo.org.mx For instance, N-acyl-L-tryptophan can be converted to its corresponding methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst or by using a reagent like thionyl chloride followed by methanol. The synthesis of various N-benzoyl-L-tryptophan methyl esters with different substituents on the benzoyl ring has been reported, achieving good yields. scielo.org.mx

Amidation of the carboxylate group to form tryptophanamides is another important derivatization. This can be achieved by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an appropriate amine. This approach has been used to synthesize a variety of N-acyl-L-tryptophan amides. google.comnih.govnih.gov For example, the synthesis of N-(6-phenylhexanoyl)glycyl-L-tryptophan amide has been described, highlighting the utility of this derivatization in creating more complex peptide-like structures. google.com

Table 2: Examples of Carboxylate Derivatization of N-Acyl-Tryptophan

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-Benzoyl-L-tryptophan | Methanol, Acid catalyst | N-Benzoyl-L-tryptophan methyl ester | scielo.org.mx |

| N-(4-Methylbenzoyl)-L-tryptophan | Methanol, Thionyl chloride | N-(4-Methylbenzoyl)-L-tryptophan methyl ester | scielo.org.mx |

| L-Tryptophan | - | L-Tryptophanamide | nih.gov |

| N-(6-Phenylhexanoyl)glycyl-L-tryptophan | Amine, Coupling agent | N-(6-Phenylhexanoyl)glycyl-L-tryptophan amide | google.com |

The stereochemistry of the starting L-tryptophan is a critical determinant of the final product's biological activity. The use of enantiomerically pure chiral building blocks is essential for the synthesis of stereochemically defined analogues of this compound.

The biological activities of chiral molecules can differ significantly between enantiomers. For instance, studies on metal-based antitumor agents derived from L-, D-, and DL-tryptophan have shown that the L-form of the copper complex exhibited the greatest DNA binding affinity. This highlights the profound impact of the starting amino acid's chirality on the biological properties of the final derivative.

In synthetic chemistry, the chirality of the starting material directs the stereochemical outcome of subsequent reactions, particularly when new stereocenters are not being created at the alpha-carbon of the amino acid. When synthesizing derivatives of N-(4-chlorobenzoyl)-L-tryptophanate, the retention of the L-configuration is typically desired to maintain the intended biological activity. Facile synthetic routes have been established for indole-substituted (S)-tryptophans utilizing chiral auxiliaries in Strecker amino acid synthesis, which allows for the preparation of enantiomerically pure tryptophan analogues. rsc.org

The transition from laboratory-scale synthesis to industrial production requires the development of high-yield and scalable protocols. For compounds like this compound, this involves optimizing reaction conditions, minimizing purification steps, and utilizing cost-effective reagents.

One approach to scalable synthesis is the use of cascade reactions, where multiple reaction steps are performed in a single pot without isolating intermediates. A method for preparing N-acetyl-DL-tryptophan via a cascade reaction starting from indole has been patented, demonstrating a high-yield process that combines hydrogenation, hydrolysis, and acetylation steps. google.com While this example produces a racemic mixture, the principles of process intensification can be applied to the synthesis of enantiomerically pure derivatives.

Photoredox catalysis has also emerged as a powerful tool for the scalable synthesis of amino acid derivatives. A robust system for preparing β-heteroaryl α-amino acid derivatives has been developed using this technology, which allows for the reaction to be conducted efficiently on a large scale. rsc.org Such modern synthetic methods could be adapted for the large-scale production of N-(4-chlorobenzoyl)-L-tryptophanate analogues.

Furthermore, industrial biomanufacturing represents a promising avenue for the scalable production of tryptophan derivatives. nih.gov Metabolic engineering of microorganisms like E. coli has enabled the high-yield production of tryptophan and its derivatives from simple carbon sources. While the direct biosynthesis of this compound may be challenging, engineered enzymatic steps could be integrated into a chemoenzymatic process to improve efficiency and scalability.

Structural Characterization and Supramolecular Chemistry of N 4 Chlorobenzoyl L Tryptophanate

Crystallographic Studies of N-(4-chlorobenzoyl)-L-tryptophanate and Analogues

Crystallographic studies are fundamental to determining the three-dimensional arrangement of atoms in a crystalline solid. For complex organic molecules like N-(4-chlorobenzoyl)-L-tryptophanate, these studies reveal critical details about conformation and intermolecular forces.

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a compound. Although a specific study on the sodium salt is unavailable, data on analogous structures, such as other acylated tryptophan derivatives, consistently show the tryptophan moiety in its L-configuration. The molecular geometry is characterized by the planar indole (B1671886) ring of the tryptophan residue and the substituted benzoyl group. The amide linkage between the 4-chlorobenzoyl group and the tryptophan's amino group introduces a degree of rigidity to the molecule. Bond lengths and angles are generally within expected ranges for similar organic compounds.

Analysis of Crystal Packing and Lattice Parameters

The arrangement of molecules in a crystal lattice is dictated by a combination of steric effects and intermolecular forces. For related compounds like DL-tryptophan, crystal structures are often determined at low temperatures to obtain high-quality data. greeley.org For instance, the crystal structure of DL-tryptophan was determined at 173 K, revealing a monoclinic system with the space group P 21/c. greeley.org It is reasonable to infer that N-(4-chlorobenzoyl)-L-tryptophanate would also exhibit a well-defined packing arrangement, likely in a common space group for chiral molecules.

Interactive Table: Representative Crystal Data for a Related Tryptophan Derivative (DL-Tryptophan) greeley.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 18.899(2) |

| b (Å) | 5.7445(6) |

| c (Å) | 9.309(1) |

| β (°) | 101.776(2) |

| V (ų) | 989.4(4) |

| Z | 4 |

Note: This data is for DL-tryptophan and serves as an illustrative example of typical lattice parameters for tryptophan derivatives.

Conformational Analysis in the Solid State

The solid-state conformation of N-(4-chlorobenzoyl)-L-tryptophanate is largely influenced by the rotational freedom around several single bonds. Key torsion angles include those defining the orientation of the 4-chlorobenzoyl group relative to the tryptophan backbone and the conformation of the tryptophan side chain. In related structures, the molecule often adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The tryptophan molecule is zwitterionic in its crystalline form, with a protonated amino group and a deprotonated carboxylate group. greeley.org

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The supramolecular structure, which describes how molecules assemble into larger, organized structures, is governed by a variety of non-covalent interactions.

Analysis of Aromatic Interactions (e.g., C-H⋯π, C=O⋯π) and π-Stacking

Aromatic interactions play a crucial role in the solid-state assembly of compounds containing multiple aromatic rings. For N-(4-chlorobenzoyl)-L-tryptophanate, several types of such interactions are anticipated:

π-π Stacking: The indole ring of the tryptophan and the 4-chlorophenyl ring can engage in π-π stacking interactions. These can be either face-to-face or offset, contributing significantly to the stability of the crystal lattice.

In the crystal structure of DL-tryptophan, a N–H...π hydrogen bond is observed, which is the primary interaction between the indole tails within a bilayer. greeley.org

Interactive Table: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

| Strong Hydrogen Bond | Amide N-H, Indole N-H | Carboxylate O |

| Weak Hydrogen Bond | C-H | Carboxylate O, Carbonyl O |

| Aromatic Interaction | Indole Ring, Chlorophenyl Ring | Indole Ring, Chlorophenyl Ring |

| C-H⋯π Interaction | C-H | Indole Ring π-system, Chlorophenyl Ring π-system |

| N-H⋯π Interaction | Indole N-H | Indole Ring π-system |

Spectroscopic Characterization of the Chemical Compound

The spectroscopic characterization of Sodium N-(4-chlorobenzoyl)-L-tryptophanate provides a detailed picture of its chemical structure, from the connectivity of its atoms to the nature of its chemical bonds and electronic transitions. The following sections delve into the specific data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure and insights into its conformational dynamics.

For the purpose of this analysis, ¹H NMR data for the closely related 4-chlorobenzoyl-L-tryptophan calcium salt is utilized, as the chemical shifts are expected to be very similar to the sodium salt. chemicalbook.com The spectrum, recorded in DMSO-d₆, displays characteristic signals for the tryptophan and 4-chlorobenzoyl moieties.

¹H NMR Spectral Data of 4-chlorobenzoyl-L-tryptophan calcium salt in DMSO-d₆ chemicalbook.com

| Assignment | Chemical Shift (ppm) | Proton |

| A | 10.73 | Indole N-H |

| B | 8.41 | Amide N-H |

| C | 7.844 | Aromatic (chlorobenzoyl) |

| D | 7.523 | Aromatic (chlorobenzoyl) |

| E | 7.423 | Aromatic (indole) |

| F | 7.271 | Aromatic (indole) |

| G | 7.195 | Aromatic (indole) |

| J | 6.982 | Aromatic (indole) |

| K | 6.835 | Aromatic (indole) |

| L | 4.732 | α-CH |

| M | 3.48 | β-CH₂ |

| N | 3.26 | β-CH₂ |

The downfield shift of the indole N-H proton (10.73 ppm) is characteristic of its acidic nature and involvement in hydrogen bonding. The amide proton signal at 8.41 ppm confirms the presence of the amide linkage. The aromatic region shows distinct signals for the protons of the 4-chlorobenzoyl group and the indole ring of the tryptophan residue. The α-proton of the amino acid appears at 4.732 ppm, and the diastereotopic protons of the β-methylene group are observed at 3.48 and 3.26 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Carboxylate (C=O) | 170 - 175 |

| Amide (C=O) | 165 - 170 |

| Aromatic (C-Cl) | 132 - 136 |

| Aromatic (C-H & C-N) | 110 - 140 |

| α-Carbon | 53 - 58 |

| β-Carbon | 27 - 32 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the strong absorption of the indole ring of the tryptophan moiety and the 4-chlorobenzoyl group.

Tryptophan itself typically exhibits two main absorption maxima, one around 280 nm and a stronger one near 220 nm, which are attributed to π → π* transitions within the indole ring. The presence of the 4-chlorobenzoyl group, another chromophore, will likely lead to an overlap and broadening of these absorption bands, and potentially a slight red shift (bathochromic shift) of the maxima. The electronic transitions in the 4-chlorobenzoyl moiety are also of the π → π* type.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its constituent parts.

Key expected vibrational frequencies include the N-H stretching of the indole ring, typically observed around 3400 cm⁻¹. The amide N-H stretching vibration is also expected in this region. The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl stretch (Amide I band) is anticipated to appear in the region of 1630-1680 cm⁻¹. The carboxylate group (COO⁻) will exhibit a strong asymmetric stretching vibration around 1550-1610 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the CH₂ and CH groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobenzoyl group typically appears in the fingerprint region, between 850 and 550 cm⁻¹.

Summary of Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3400 |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 850 - 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₈H₁₄ClN₂NaO₃, leading to a molecular weight of approximately 376.06 g/mol for the sodium salt.

In a mass spectrum, the molecular ion peak [M]⁺ or related peaks such as [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would provide further structural evidence. Key fragment ions would be expected from the cleavage of the amide bond and the loss of the carboxyl group.

A prominent fragment would likely correspond to the 4-chlorobenzoyl cation (m/z 139), arising from the cleavage of the amide bond. Another significant fragment would be the indolenyl-methyl cation (m/z 130), a characteristic fragment from the tryptophan side chain. Other fragments could arise from the loss of the carboxyl group as CO₂ (44 Da) and subsequent fragmentations of the remaining structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all chlorine-containing fragments, providing a clear signature for their presence.

Biological and Pharmacological Investigations in Vitro and Preclinical Models

Receptor Interaction and Antagonism Studies

The primary area of investigation for Sodium N-(4-chlorobenzoyl)-L-tryptophanate has been its interaction with cholecystokinin (B1591339) receptors.

Cholecystokinin (CCK) Receptor Antagonism and Selectivity Profiling

This compound belongs to a class of compounds derived from L-tryptophan that have been investigated for their ability to act as cholecystokinin (CCK) receptor antagonists. The parent compound of this family is benzotript, which is N-benzoyl-L-tryptophan. Benzotript itself is a non-selective antagonist for CCK receptors. nih.govwikipedia.org These receptors are divided into two primary subtypes: CCK-A (or CCK1), found predominantly in peripheral tissues like the pancreas and gallbladder, and CCK-B (or CCK2), which is the primary subtype in the brain and stomach. wikipedia.orgpatsnap.com

The development of antagonists that can selectively target one receptor subtype over the other is a significant area of pharmacological research. Such selectivity allows for more targeted therapeutic effects and can reduce potential side effects. For instance, selective CCK-A antagonists like devazepide (B1670321) have been explored for gastrointestinal disorders, while selective CCK-B antagonists are investigated for roles in pain management and anxiety. wikipedia.org

N-(4-chlorobenzoyl)-L-tryptophan, the active anion of the titular sodium salt, is a direct derivative of benzotript. The addition of a chlorine atom to the para-position of the benzoyl group is a common medicinal chemistry strategy to modify the compound's electronic properties and potentially enhance its binding affinity and selectivity for the target receptor. Research into related tryptophan-based antagonists has shown that such modifications can lead to high affinity and selectivity for the CCK-A receptor subtype. nih.gov

While specific binding affinity values (such as Ki or IC50) for this compound are not detailed in the available literature, the activity of other well-characterized non-peptide antagonists provides context for the importance of selectivity. For example, the benzodiazepine-based antagonist L-365,260 demonstrates significant selectivity for the CCK-B receptor over the CCK-A receptor, a key feature in its pharmacological profile. rndsystems.com

Table 1: Selectivity Profile of a Representative CCK Receptor Antagonist

| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio (CCK-A/CCK-B) |

|---|---|---|---|

| L-365,260 | CCK-B (CCK2) | 2 | 140-fold |

| CCK-A (CCK1) | 280 |

Data sourced from references rndsystems.com. This table illustrates the concept of receptor selectivity using a known antagonist.

Given its structure as a tryptophan derivative, it is hypothesized that this compound functions by competitively binding to CCK receptors, thereby blocking the physiological actions of the endogenous CCK peptide hormone. patsnap.com

Free Fatty Acid Receptor 2 (FFA2) Antagonistic Activity

Currently, there is no scientific literature available from the search results that describes or quantifies any antagonistic activity of this compound at the Free Fatty Acid Receptor 2 (FFA2).

Enzyme Inhibition Kinetics and Mechanisms

Investigations into the enzyme-inhibiting properties of this compound are not widely reported.

Phosphodiesterase (PDE) Inhibition (e.g., PDE5, Plasmodial PDE) and Isoform Specificity

Based on the available search results, there is no evidence to suggest that this compound acts as an inhibitor of phosphodiesterase (PDE) enzymes.

Inhibition of Histidine Phosphatase Activity of Suppressor of T Cell Receptor Signaling Proteins (Sts-1HP)

There are no findings in the current scientific literature linking this compound to the inhibition of the histidine phosphatase activity of Sts-1HP.

Glycosidase Inhibition Profiles (e.g., β-D-galactosidase, β-D-glucosidase)

No studies were found in the search results that have evaluated the glycosidase inhibition profile of this compound.

Acetylcholinesterase (AChE) Inhibition and Dual-Targeting Approaches

The design of dual-targeting inhibitors, which can modulate multiple pathological pathways, is a growing area of interest. The core structure of N-acyl-L-tryptophan, combining an amino acid moiety with an acyl group, presents a versatile scaffold for developing such molecules. The tryptophan residue itself is recognized as important for the interaction with the active site of AChE. mdpi.com Specifically, the peripheral anionic site (PAS) of AChE, which contains a key tryptophan residue (Trp286), is involved in the initial binding of substrates and inhibitors. mdpi.com This suggests that tryptophan-based compounds could be engineered to interact with both the catalytic and peripheral sites of AChE, a strategy employed in the design of potent, dual-binding site inhibitors. nih.gov Although speculative for this compound itself, its structural components warrant further investigation into its potential as a single or dual-target AChE inhibitor.

Modulation of Protein Prenylation Enzymes (e.g., Farnesyltransferase, Geranylgeranyltransferase) by Related Analogues

Protein prenylation, the post-translational attachment of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to proteins, is a critical process for the proper localization and function of many signaling proteins, including small GTPases of the Ras and Rho families. The enzymes responsible for these modifications, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), have emerged as important targets in cancer research due to the role of prenylated proteins in oncogenesis. nih.govcancer.gov

Direct experimental data on the effects of this compound on FTase or GGTase-I is not currently available. However, the general class of N-acyl-amino acid derivatives has been explored for inhibitory activity against these enzymes. The development of farnesyltransferase inhibitors (FTIs) has been a significant focus, with research indicating that these compounds can block cancer cell proliferation through both cytostatic and cytotoxic mechanisms. nih.gov While the initial rationale for developing FTIs was to inhibit the processing of Ras oncoproteins, it is now understood that their anticancer effects also involve the modulation of other farnesylated proteins, such as RhoB. nih.gov

Similarly, inhibitors of GGTase-I (GGTIs) are being investigated for their potential to block the function of geranylgeranylated proteins like K-Ras, RhoA, and Rac1, which are implicated in tumor growth and metastasis. cancer.govnih.gov The discovery of non-peptidomimetic small molecule inhibitors for both FTase and GGTase-I highlights the potential for diverse chemical scaffolds to target these enzymes. nih.gov Given that N-(4-chlorobenzoyl)-L-tryptophanate contains both an aromatic acyl group and an amino acid, features present in some classes of enzyme inhibitors, its potential to interact with the substrate-binding sites of FTase or GGTase-I could be a subject for future investigation.

Cellular Bioactivity Assessments (In Vitro)

Antiproliferative and Cytotoxic Effects on Defined Cancer Cell Lines (e.g., HeLa, U87MG, MDA-MB-435, U251, HEK 293T, MCF7)

The cytotoxic and antiproliferative properties of tryptophan derivatives have been explored in various cancer cell lines, although specific data for this compound is limited. The rationale for investigating such compounds often stems from the crucial role of tryptophan metabolism in tumor progression.

HeLa (Cervical Carcinoma): Studies on other compounds have demonstrated the susceptibility of HeLa cells to cytotoxic agents. For example, nanoparticles of the compound ICD-85 showed an IC50 value of 15.5 ± 2.4 μg/mL after 72 hours of treatment. nih.gov Other natural compounds like usnic acid have also shown concentration-dependent cytotoxicity against HeLa cells. mdpi.com While these results are not directly applicable to this compound, they establish HeLa cells as a relevant model for screening the cytotoxic potential of new chemical entities.

U87MG and U251 (Glioblastoma): Glioblastoma cell lines are frequently used to evaluate novel anticancer agents. Recent research on metabolites from Streptomyces sp. ZZ735 identified compounds with antiproliferative activity against U87MG and U251 cells, with IC50 values in the micromolar range (31.8 to 37.9 μM). nih.gov Other studies have shown that compounds can reduce the viability of U251-MG cells. inca.gov.brresearchgate.netresearchgate.netnih.govmdpi.com Similarly, the viability of U-87 MG cells has been shown to be reduced by various chemical agents. nih.govmdpi.com

MCF7 (Breast Cancer): The MCF-7 breast cancer cell line is another standard model for cytotoxicity studies. Research on inhibitors of protein geranylgeranylation has demonstrated dose-dependent inhibition of proliferation in MCF-7 cells, associated with an enrichment of cells in the G1 phase of the cell cycle. nih.gov

HEK 293T (Human Embryonic Kidney): HEK293T cells are often used in biomedical research, including in the production of viral vectors for gene therapy. The production process itself can be cytotoxic to these cells, inducing caspase-mediated apoptosis. nih.gov This inherent sensitivity to apoptotic stimuli makes them a useful, albeit non-cancerous, cell line for initial cytotoxicity screening.

While direct data is lacking, the structural motif of an N-acylated tryptophan is present in compounds with demonstrated biological activity, including cytotoxicity against cancer cells. frontiersin.org Further studies are required to determine the specific antiproliferative and cytotoxic profile of this compound against this panel of cell lines.

Modulation of Intracellular Signaling Pathways (e.g., cGMP production, nitric oxide release)

The nitric oxide (NO) signaling pathway, which often involves the production of cyclic guanosine (B1672433) monophosphate (cGMP), is a critical regulator of numerous physiological processes. nih.gov There is emerging evidence that N-acylated amino acid derivatives can influence this pathway.

Studies on N-acetyl-N-nitroso-tryptophan (NANT), a derivative of N-acetyl-tryptophan, have shown that it can function as an effective NO donor in cell culture systems. nih.gov This compound was found to inhibit prolyl hydroxylase 2 (PHD2) and up-regulate the transcription factor hypoxia-inducible factor 1 (HIF-1), demonstrating that the released NO is biologically active. nih.gov This suggests that N-acylated tryptophan structures can be chemically modified to serve as carriers and donors of NO.

Furthermore, research on N-acyl dopamine (B1211576) derivatives has demonstrated that these lipids can induce apoptosis in cancer cells through the over-stimulation of neuronal nitric oxide synthase (nNOS). mdpi.com This activation leads to increased NO production and subsequent cell death. While these are not tryptophan derivatives, they share the N-acyl amino acid-like structure, indicating a potential mechanism by which such compounds can interact with NO signaling.

The relationship between tryptophan metabolism, NO, and cGMP is complex. In some biological systems, NO can modulate cellular responses through cGMP-independent pathways. nih.gov Tryptophan itself is a precursor for various bioactive molecules, and its metabolic pathways can intersect with NO signaling. nih.gov For instance, in plant cells, there appears to be a shared signaling mechanism between the tryptophan-derived auxin pathway and NO signaling. nih.gov

While there is no direct evidence for this compound modulating cGMP production or nitric oxide release, the findings for structurally related N-acyl derivatives suggest that this is a plausible area for future investigation.

Investigation of Ion Channel Modulatory Effects (e.g., KCNT1, KCNT2)

The sodium-activated potassium channels KCNT1 (also known as Slack) and KCNT2 (also known as Slick) are members of the Slo family of potassium channels and play important roles in regulating neuronal excitability. nih.gov Gain-of-function mutations in the KCNT1 gene are associated with severe forms of epilepsy, making KCNT1 a target for the development of channel blockers. nih.gov

Currently, there is no published research directly examining the effects of this compound on KCNT1 or KCNT2 channels. The medicinal chemistry of KCNT1 blockers is an evolving field, with strategies including drug repurposing and high-throughput screening to identify novel inhibitors. nih.gov

Interestingly, the amino acid tryptophan has been shown to be a critical residue for the function of other potassium channels. For example, in the KCNQ family of voltage-gated potassium channels, a specific tryptophan residue in the pore domain is essential for the action of the channel opener retigabine. nih.gov The absence of this tryptophan in the KCNQ1 subtype renders it insensitive to the drug. nih.gov This highlights the potential importance of tryptophan moieties in the interaction of small molecules with potassium channels.

Given that this compound contains a tryptophan core, it is conceivable that it could interact with ion channels. However, without direct experimental evidence, any potential modulatory effect on KCNT1 or KCNT2 remains speculative. Future electrophysiological studies would be necessary to determine if this compound or its analogues have any activity on these or other ion channels.

In Vitro Metabolic Stability and Permeability Studies in Cellular Systems

The metabolic stability and cellular permeability of a compound are crucial parameters that influence its bioavailability and potential as a therapeutic agent. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal absorption of drugs. nih.govnih.gov

Studies on tryptophan derivatives have provided insights into the structural factors that govern their permeability. A study using Caco-2 cells as a model for human intestinal epithelium investigated the permeability of L-tryptophan and several of its N-terminal protected derivatives. nih.gov The results indicated that the permeability coefficients for N-terminal protected tryptophan derivatives were constant in both the apical-to-basolateral and basolateral-to-apical directions, suggesting a passive transport mechanism. nih.gov In contrast, the transport of unmodified L-tryptophan was found to be concentration-dependent and could be inhibited by other amino acids, indicative of an active transport process. nih.gov

The stability of the N-acyl linkage is also an important consideration. N-terminal blocked dipeptides have been shown to be more resistant to hydrolysis by enzymes present in Caco-2 cells compared to their unprotected counterparts. nih.gov This suggests that the N-(4-chlorobenzoyl) group in this compound could confer a degree of metabolic stability against peptidases.

The lipophilicity of the N-acyl group can also influence permeability. Generally, more hydrophobic N-acyl moieties on tryptophan derivatives lead to a greater affinity for the cholecystokinin receptor, which may also correlate with increased membrane interaction and passive diffusion. nih.gov The 4-chlorobenzoyl group is a relatively hydrophobic moiety, which could potentially favor passive permeability across cell membranes.

While specific data for this compound is not available, the existing literature on related tryptophan derivatives suggests that it is likely to be transported via passive diffusion and may exhibit enhanced metabolic stability compared to unmodified tryptophan.

Table of Permeability of Tryptophan Derivatives in Caco-2 Cells

| Compound | Transport Mechanism | Key Findings | Reference |

| L-Tryptophan | Active Transport | Permeability is concentration-dependent and saturable. | nih.gov |

| N-terminal Protected Tryptophan Derivatives | Passive Diffusion | Permeability coefficients are constant and not concentration-dependent. | nih.gov |

| Dipeptide Derivatives of Tryptophan | Mixed (Passive, Active, and Efflux) | Permeability and stability are influenced by the N-terminal blocking group. | nih.gov |

Cytoprotective Effects in Cell Culture Models

No studies were found that investigated the potential of this compound to protect cells from damage or death in vitro.

Pharmacological Evaluation in Non-Mammalian Model Organisms

Assessment of Biological Effects and Lack of Toxicity in Caenorhabditis elegans

No research has been published detailing the administration of this compound to the nematode C. elegans to assess for any biological effects or to establish a toxicity profile.

Molecular Mechanisms of Action and Ligand Target Recognition

Detailed Analysis of Ligand-Protein Binding Interactions

The allosteric binding site for inhibitors of this class is situated within a hydrophobic tunnel that connects the active sites of the α and β subunits. broadinstitute.orgnih.gov This pocket is formed by residues from both subunits, creating a complex interaction surface. Studies on related allosteric inhibitors have identified key residues that are crucial for binding.

Table 1: Key Binding Site Residues for Allosteric Inhibitors of Tryptophan Synthase

| Subunit | Residue | Interaction Type |

|---|---|---|

| β | Phe188 | Hydrophobic |

| β | Phe202 | Hydrophobic |

| β | Pro208 | Hydrophobic |

| β | Ile184 | Hydrophobic |

This table is based on the binding of related allosteric inhibitors to Mycobacterium tuberculosis tryptophan synthase and represents a likely binding environment for Sodium N-(4-chlorobenzoyl)-L-tryptophanate. nih.gov

The occupancy of this subsite by the N-(4-chlorobenzoyl)-L-tryptophanate moiety would effectively block the passage of indole (B1671886), the natural intermediate, between the two active sites, leading to inhibition of tryptophan synthesis.

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. For a molecule like this compound, several functional groups can participate in hydrogen bonding. The carboxylate group of the tryptophan moiety is a potent hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The indole nitrogen of the tryptophan ring can also participate in hydrogen bonding. nih.gov

Within the allosteric site of tryptophan synthase, polar residues or backbone atoms could form specific hydrogen bonds with the inhibitor. While the precise partners for this compound are not documented, the general principles of hydrogen bonding would dictate its orientation within the binding pocket. nih.gov

The binding of allosteric inhibitors to tryptophan synthase is predominantly driven by hydrophobic interactions. nih.gov The 4-chlorobenzoyl group and the indole ring of this compound are both large, hydrophobic moieties that would favorably interact with the nonpolar residues lining the allosteric tunnel, such as Phe188 and Phe202. nih.gov

Understanding Allosteric Modulation Mechanisms

Allosteric modulation by this compound involves binding to a site remote from the catalytic centers of tryptophan synthase, yet influencing their activity. broadinstitute.orgresearchgate.net This is achieved by inducing a conformational change in the enzyme. The binding of the inhibitor at the α/β subunit interface can stabilize a non-productive conformation of the enzyme, preventing the efficient catalysis of the two-step reaction required for tryptophan synthesis. nih.gov This allosteric effect can impact multiple stages of the enzyme's catalytic cycle. broadinstitute.orgresearchgate.net

Role of Stereochemistry in Molecular Recognition and Biological Activity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific target. nih.gov this compound possesses a chiral center at the α-carbon of the tryptophan residue. The "L" configuration is the naturally occurring stereoisomer of tryptophan and is often essential for recognition by enzymes and transporters.

It is highly probable that the biological activity of this compound is stereospecific, with the L-isomer being significantly more potent than the D-isomer. This is because the precise spatial orientation of the carboxylate, amide, and indole side chain is crucial for fitting into the chiral allosteric binding site on tryptophan synthase.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of N-(4-chlorobenzoyl)-L-tryptophanate Derivatives

While a comprehensive SAR study specifically for derivatives of this compound is not publicly available, general principles can be inferred from the structure of the molecule and the nature of its binding site.

Table 2: Inferred Structure-Activity Relationships for N-(4-chlorobenzoyl)-L-tryptophanate Derivatives

| Moiety | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| 4-chlorobenzoyl | Substitution on the phenyl ring | Activity is sensitive to the nature and position of substituents. Electron-withdrawing groups may enhance interactions. | The benzoyl group likely engages in hydrophobic and aromatic interactions within the binding pocket. |

| Tryptophan | Replacement with other amino acids | Generally leads to a significant loss of activity. | The indole ring is crucial for hydrophobic and potential hydrogen bonding interactions. |

| Amide linker | Modification of the linker | May alter the relative orientation of the two aromatic moieties, impacting binding affinity. | Provides conformational flexibility. |

This table represents hypothetical SAR trends based on the known structure of the allosteric binding site of tryptophan synthase and general medicinal chemistry principles.

Correlating Substituent Effects with Potency and Selectivity

The potency and selectivity of N-acyl-L-tryptophan derivatives as CCK receptor antagonists are significantly influenced by the nature of the substituents on the molecule. Research on a series of these compounds has elucidated key structure-activity relationships.

The primary determinant of potency for amino acid-derived CCK antagonists, including N-(4-chlorobenzoyl)-L-tryptophanate, is the hydrophobicity of the N-acyl group. nih.gov An increase in the hydrophobicity of this moiety generally leads to a greater affinity of the antagonist for the CCK receptor. nih.gov This is exemplified by the observed order of potency among various N-acyl-L-tryptophan derivatives.

The L-tryptophan scaffold itself is also a critical determinant of activity. The indole ring of tryptophan is thought to play a significant role in the binding to the receptor, likely through hydrophobic and/or aromatic interactions. While L-tryptophan alone shows some inhibitory activity against CCK, the acylation of the amino group significantly enhances its antagonistic properties. nih.gov

The following table presents the relative potencies of various N-acyl-L-tryptophan derivatives as CCK receptor antagonists, illustrating the impact of the N-acyl substituent on potency.

| Compound | Relative Potency as CCK Antagonist |

| Carbobenzoxy-L-tryptophan | > |

| N-(4-chlorobenzoyl)-L-tryptophanate (Benzotript) | > |

| N-benzoyl-L-tryptophan | = |

| Butyloxycarbonyl-L-tryptophan | = |

| Acetyl-L-tryptophan | > |

| L-tryptophan | |

| Data derived from structure-function studies on N-acyl derivatives of tryptophan. nih.gov |

Identification of Essential Pharmacophoric Features for Target Engagement

A pharmacophore model for a ligand describes the essential steric and electronic features necessary for it to interact with a specific biological target. For N-acyl-L-tryptophan derivatives acting as CCK receptor antagonists, several key pharmacophoric features can be identified based on structure-activity relationship studies.

A general pharmacophore model for CCK receptor antagonists derived from various chemical classes suggests the importance of both hydrophobic regions and hydrogen bonding functionalities. For amino acid derivatives like N-(4-chlorobenzoyl)-L-tryptophanate, the following features are considered essential for target engagement:

A Hydrophobic Acyl Pocket: The N-acyl group, in this case, the 4-chlorobenzoyl moiety, occupies a hydrophobic pocket within the CCK receptor binding site. The aromatic ring and the chloro substituent contribute to favorable van der Waals and hydrophobic interactions.

An Aromatic Moiety: The indole ring of the L-tryptophan residue provides a crucial aromatic feature that likely engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor's binding pocket.

A Hydrogen Bond Donor/Acceptor Group: The amide linkage between the benzoyl group and the tryptophan backbone contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are likely involved in forming key hydrogen bonds with the receptor, contributing to the stability of the ligand-receptor complex.

A Carboxylate Group: The carboxylate group of the tryptophan moiety is an important anionic feature that can form ionic interactions or hydrogen bonds with positively charged or polar residues in the receptor.

The spatial arrangement of these pharmacophoric features is critical for optimal binding and antagonistic activity. The L-configuration of the tryptophan is also a key stereochemical requirement, indicating a specific three-dimensional orientation of the substituents around the chiral center is necessary for effective interaction with the receptor.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Homology Model Development

Molecular modeling is fundamental to studying ligand-protein interactions, especially when experimental structures of the target protein are unavailable.

For many potential drug targets, such as the sodium-activated potassium channel KCNT1, experimentally determined structures (e.g., from X-ray crystallography or cryo-electron microscopy) may not be available. In such cases, homology modeling is employed to build a three-dimensional model of the target protein. nih.gov This technique relies on the amino acid sequence of the target protein and the known experimental structure of a related homologous protein, which serves as a template.

The process involves several key steps:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) to find one or more experimentally resolved protein structures with a high degree of sequence similarity to the target protein (KCNT1).

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.

Model Building: Using the alignment and the template structure to construct a 3D model of the target protein's backbone and side chains.

Loop Modeling: Building the structures for regions, typically loops, that may not have a corresponding segment in the template structure.

For instance, a homology model of human KCNT1 was constructed to facilitate the identification of novel channel blockers. acs.org Computational modeling analyses have also been used to predict the effects of specific mutations on the KCNT1 channel's structure and function. nih.govnih.gov

| Steps in Homology Modeling | Description |

| Template Selection | Identify suitable template structures from databases based on sequence identity. |

| Sequence Alignment | Align target protein sequence with the template sequence. |

| Model Generation | Build the 3D coordinates for the target protein based on the template. |

| Refinement & Validation | Optimize the model and assess its quality using stereochemical checks. |

Once a ligand is placed within the binding site of a protein model, it is crucial to explore its possible binding conformations and the corresponding energies. Conformational sampling techniques, such as molecular dynamics (MD) simulations, are used to explore the dynamic nature of the ligand-protein complex. pensoft.netresearchgate.net

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves over time. pensoft.net This allows for the observation of changes in the ligand's position and orientation (pose) as well as induced-fit effects in the protein's binding pocket.

Following conformational sampling or docking, energy minimization is performed to obtain a stable, low-energy state of the ligand-protein complex. pensoft.net This process adjusts the coordinates of the atoms to eliminate steric clashes and unfavorable interactions, resulting in an optimized geometry that represents a local energy minimum on the potential energy surface.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand, like Sodium N-(4-chlorobenzoyl)-L-tryptophanate, within the active site of a target protein.

Docking algorithms generate numerous possible binding poses of the ligand and use a scoring function to rank them based on their predicted binding affinity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For example, docking studies on KCNT1 channel blockers have identified critical interactions with residues in the S6 helices of the channel pore. mdpi.com

Virtual screening is a powerful application of molecular docking used in the early stages of drug discovery to search large libraries of compounds for potential new active molecules. nih.gov By docking thousands or even millions of compounds into the binding site of a target protein, researchers can prioritize a smaller, more manageable number of promising candidates for experimental testing. acs.org This approach significantly accelerates the identification of novel hits. For example, a virtual screening of an in-house library of compounds against a homology model of KCNT1 led to the identification of five molecules with strong channel-blocking activity. acs.org

The reliability of molecular docking simulations depends heavily on the chosen protocol. Therefore, it is essential to validate the docking protocol before applying it to screen new compounds. A common validation method is to check if the docking program can accurately reproduce the known binding pose of a ligand in an experimentally determined crystal structure of the protein-ligand complex (a process known as redocking). The results from in silico studies are often correlated with in vivo and in vitro experimental data to confirm their predictive power. nih.gov The accuracy of the docking poses and the reliability of the predicted binding affinities are confirmed when they align with experimental observations. researchgate.net

| Interaction Type | Description | Example Residues in KCNT1 |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Leu339, Pro343, Leu342 mdpi.com |

| π-π Stacking | Stacking interactions between aromatic rings of the ligand and protein. | Phe346 mdpi.com |

| Cation-π Interactions | Electrostatic interaction between a cation and the face of an aromatic ring. | Phe346 mdpi.com |

| Hydrogen Bonds | A specific type of dipole-dipole interaction between a hydrogen atom and an electronegative atom. | Not specified in search results |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are complementary computational methods that aim to correlate a compound's chemical structure with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the variation in biological activity of a series of compounds to changes in their physicochemical properties or structural features (known as molecular descriptors). nih.gov To develop a QSAR model, a dataset of compounds with similar core structures and measured biological activities is required. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.govnih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-protein complex itself. This model serves as a 3D template for searching compound databases to find novel molecules that match the required features, making it a valuable tool for virtual screening. nih.gov

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of how a ligand, such as N-(4-chlorobenzoyl)-L-tryptophan, interacts with a biological target, like a protein receptor or enzyme. By simulating the complex molecular choreography, researchers can assess the stability of the ligand-target binding, observe conformational changes, and understand the energetic forces driving the interaction.

As of the current literature review, specific molecular dynamics simulation studies focusing on this compound or its active form, N-(4-chlorobenzoyl)-L-tryptophan, bound to a specific biological target are not extensively documented in publicly accessible databases. Such studies are typically conducted once a biological target has been identified and validated.

However, the principles of MD simulations are broadly applicable. For instance, MD studies on related tryptophan derivatives or compounds targeting similar protein families can offer a predictive framework. A typical MD simulation would involve:

System Setup: Building a computational model of the ligand-protein complex solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for the system over a defined period, often in the nanosecond to microsecond range.

Analysis: Examining the trajectory to calculate metrics like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to quantify the strength of the interaction.

While direct MD data for this compound is not available, the methodology remains a critical step in the advanced preclinical evaluation of such compounds.

In Silico Assessment of Druggability and Physicochemical Parameters

The "druggability" of a compound refers to its potential to be developed into a successful drug. This is often initially assessed using computational methods to predict its physicochemical properties and its adherence to established guidelines like Lipinski's Rule of Five. These rules help to forecast a compound's likely oral bioavailability based on its molecular characteristics. tiu.edu.iqdrugbank.comtaylorandfrancis.com

Since a specific PubChem entry with pre-computed properties for N-(4-chlorobenzoyl)-L-tryptophan was not identified, we can analyze its structural components to estimate its properties. The molecule is formed by the acylation of L-tryptophan with 4-chlorobenzoyl chloride.

To provide a tangible example of the types of parameters assessed, we can look at the computed properties for the closely related parent molecule, L-Tryptophan , and the acylating agent, 4-chlorobenzoic acid , from which the properties of the final compound can be inferred.

Table 1: Computed Physicochemical Properties of Related Compounds

| Property | L-Tryptophan | 4-Chlorobenzoic Acid | Predicted N-(4-chlorobenzoyl)-L-tryptophan |

| Molecular Formula | C11H12N2O2 | C7H5ClO2 | C18H15ClN2O3 |

| Molecular Weight | 204.23 g/mol | 156.57 g/mol | ~342.78 g/mol |

| XLogP3-AA | -1.1 | 2.0 | ~3.0-4.0 |

| Hydrogen Bond Donors | 3 | 1 | 2 |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

| Rotatable Bonds | 3 | 1 | 5 |

Note: The values for N-(4-chlorobenzoyl)-L-tryptophan are estimations based on its structure and the properties of its precursors, as direct computational data from a unified public source is not available.

Druggability Analysis based on Lipinski's Rule of Five:

Lipinski's Rule of Five provides a set of guidelines for evaluating the druglikeness of a chemical compound with a certain pharmacological or biological activity, suggesting it is more likely to be an orally active drug in humans. tiu.edu.iqdrugbank.comtaylorandfrancis.comnih.gov The rules are:

Molecular weight ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the estimated properties for N-(4-chlorobenzoyl)-L-tryptophan:

Molecular Weight: Approximately 342.78 g/mol , which is well within the ≤ 500 Da limit.

Log P: The estimated value is likely to be below 5.

Hydrogen Bond Donors: Estimated at 2, satisfying the ≤ 5 criterion.

Hydrogen Bond Acceptors: Estimated at 4, which is below the ≤ 10 limit.

Therefore, N-(4-chlorobenzoyl)-L-tryptophan is predicted to be compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for development as an orally administered drug. Further in-depth in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would be necessary to build a more comprehensive druggability profile. nih.gov

Advanced Analytical Methodologies for Research on Sodium N 4 Chlorobenzoyl L Tryptophanate

Chromatographic Techniques for Analysis and Purification

Chromatography stands as a cornerstone for the separation and analysis of Sodium N-(4-chlorobenzoyl)-L-tryptophanate. Its versatility allows for both quantitative determination and preparative purification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of N-acylated tryptophan derivatives. The separation is typically achieved on reversed-phase columns, such as C18, which are effective for separating compounds with a significant hydrophobic character like this compound. scielo.brescholarship.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brresearchgate.net Gradient elution is commonly employed to ensure the efficient separation of the target analyte from potential impurities or other components in a mixture. nih.gov

Detection of this compound can be accomplished using several modes. Given the presence of the indole (B1671886) and chlorobenzoyl chromophores, UV detection is a straightforward and widely applicable method. scielo.brnih.gov The selection of the detection wavelength is critical for sensitivity and is typically set at the absorption maximum of the compound. For tryptophan and its derivatives, wavelengths in the range of 220-280 nm are often utilized. scielo.brnih.gov Fluorescence detection offers higher sensitivity and selectivity for compounds that fluoresce, such as those containing an indole ring. nih.gov

| Parameter | Typical Conditions for N-Acyl Tryptophan Derivatives Analysis by HPLC |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., 5 mM sodium acetate) and acetonitrile |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at 220 nm or 267 nm; Fluorescence (Excitation/Emission specific) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents typical starting conditions for method development for the analysis of N-acyl tryptophan derivatives based on existing literature for similar compounds. scielo.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For highly sensitive and specific quantification, particularly at trace levels in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the superior separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source for N-acylated tryptophan derivatives, typically operating in positive ion mode. mdpi.comnih.gov

In a typical LC-MS/MS workflow, the parent ion of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.govmdpi.com The selection of appropriate precursor and product ion transitions is crucial for method development.